![molecular formula C6H12O2S B14394107 3-Ethyl-1lambda~6~-thiolane-1,1-dione CAS No. 89791-49-1](/img/structure/B14394107.png)
3-Ethyl-1lambda~6~-thiolane-1,1-dione
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Overview
Description
3-Ethyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions. The compound is known for its high polarity and ability to dissolve a wide range of substances .
Preparation Methods
The synthesis of 3-Ethyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to give sulfolene. This intermediate is then hydrogenated using Raney nickel as a catalyst to produce the final compound . Industrial production methods have evolved to improve yield and catalyst lifetime by adding hydrogen peroxide and neutralizing to a pH of roughly 5-8 before hydrogenation .
Chemical Reactions Analysis
3-Ethyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols and sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-1lambda~6~-thiolane-1,1-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-1lambda~6~-thiolane-1,1-dione involves its interaction with sulfur-containing enzymes and proteins. The compound can form stable complexes with these enzymes, inhibiting their activity and affecting various biochemical pathways . The molecular targets include enzymes involved in oxidative stress and protein folding .
Comparison with Similar Compounds
3-Ethyl-1lambda~6~-thiolane-1,1-dione is similar to other cyclic sulfones such as sulfolane and tetrahydrothiophene-1,1-dioxide. it is unique in its ability to form stable complexes with sulfur-containing enzymes, making it particularly useful in biochemical research . Other similar compounds include:
Sulfolane: Used as a solvent in extractive distillation.
Tetrahydrothiophene-1,1-dioxide: Used in various chemical reactions and processes.
Properties
CAS No. |
89791-49-1 |
---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3-ethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-2-6-3-4-9(7,8)5-6/h6H,2-5H2,1H3 |
InChI Key |
SOZYDBBOFTUUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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